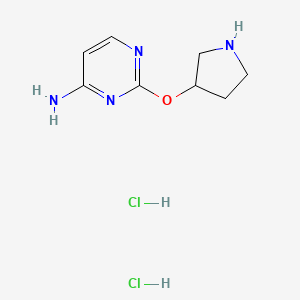
5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the oxazole family, which is known for its diverse range of biological activities.
Scientific Research Applications
Mechanistic Investigations in Organic Chemistry
The compound 5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole and its related structures have been studied for their behavior in organic reactions. For instance, Capriati et al. (2002) explored the addition of lithiated 2-alkyl- and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones, observing various reaction outcomes based on different substituents and conditions (Capriati, Degennaro, Florio, & Luisi, 2002).
Coordination Chemistry and Asymmetric Synthesis
Oxazole ligands, such as those derived from 4,5-dihydro-1,3-oxazole structures, have been extensively used in coordination chemistry, particularly in transition metal-catalyzed asymmetric syntheses. Gómez et al. (1999) highlighted their versatility in ligand design and the ability to modulate chiral centers (Gómez, Muller, & Rocamora, 1999).
Synthesis of Oxazole Derivatives for Various Applications
Shapiro (1993) demonstrated the utility of oxazole derivatives in synthesizing complex organic structures, such as calyculin A fragments, showcasing the adaptability of these compounds in synthetic organic chemistry (Shapiro, 1993).
Development of Functionalized Polymers
Summers and Quirk (1996) described the synthesis of oxazolyl polystyrene, a novel functionalized polymer, by reacting poly(styryl)lithium with oxazole derivatives. This study illustrated the potential for using oxazole compounds in polymer chemistry (Summers & Quirk, 1996).
properties
IUPAC Name |
5-(1-chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-8-5-9(2)14(10(3)6-8)12-7-13(11(4)15)17-16-12/h5-6,11,13H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQLEFJCIUKFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(C2)C(C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2808820.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2808822.png)
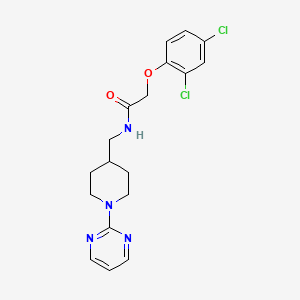


![(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one](/img/structure/B2808830.png)
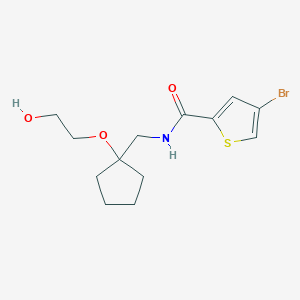
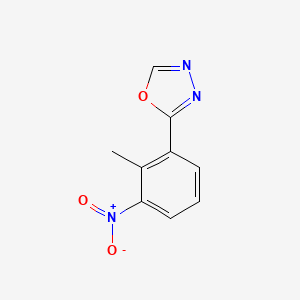
![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2808836.png)
![5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2808837.png)
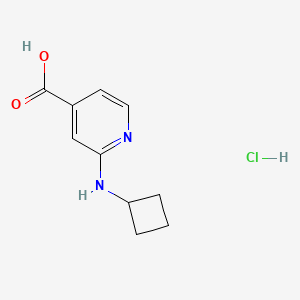
![1-Bromo-3-[(2-methoxyethyl)thio]-benzene](/img/structure/B2808839.png)
![3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2808841.png)
